6-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
描述
Structure
3D Structure
属性
IUPAC Name |
6-chloro-3-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-4-2-1-3-5(7(9,10)11)13-14-6(3)12-4/h1-2H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYSQLKJDPKTKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NNC(=C21)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001195862 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine, 6-chloro-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001195862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256835-72-9 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine, 6-chloro-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256835-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine, 6-chloro-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001195862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-(trifluoromethyl)pyridine with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. Additionally, the use of catalysts and advanced purification techniques such as chromatography and crystallization are employed to ensure the quality of the final product .
化学反应分析
Types of Reactions
6-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, with conditions including the use of bases like potassium phosphate and solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 6-position, while coupling reactions can produce more complex heterocyclic compounds .
科学研究应用
Unfortunately, the available search results do not offer specific applications, comprehensive data tables, or well-documented case studies for the compound "6-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine." However, the search results do provide some related information that may be relevant.
Chemical Properties and Identifiers
- Common Name: 6-CHLORO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE .
- CAS Number: 1211590-25-8 .
- Molecular Weight: 222.55500 .
- Molecular Formula: .
- Other Identifiers: The PubChem database lists similar compounds, such as 6-Chloro-3-(trifluoromethyl)-(1,2,4)triazolo(4,3-b)pyridazine, with its PubChem CID being 613657 . Additionally, 6-Chloro-1h-pyrazolo[3,4-b]pyridine is listed with CAS number 63725-51-9 .
Potential Applications and Related Research
- Pyrazolo[3,4-b]pyridines in Research: Research indicates the potential application of pyrazolo[3,4-b]pyridines in developing amyloid plaque probes .
- Antimicrobial and Antimalarial Evaluations: Some quinoline derivatives, which share structural similarities with the target compound, have demonstrated antimalarial, antibacterial, and antitubercular activities . This suggests that "this compound" or its derivatives might possess similar biological activities .
- Building Block in Synthesis: 3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be synthesized from 2-fluoropyridine and used as a building block .
Related Compounds
- 6-Chloro-3-(trifluoromethyl)pyridine-2-carbonitrile: This compound, with the CID 22028216, shares structural similarities and might have related applications .
- 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine: Available from chemical vendors like Sigma-Aldrich, this compound (CAS Number: 1431720-68-1) is a close analog that may offer insights into potential applications .
作用机制
The mechanism of action of 6-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrazolo[3,4-b]pyridine core can interact with specific binding sites on target molecules .
相似化合物的比较
Substituent Variations at Positions 3 and 4
Key Observations :
生物活性
6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C7H3ClF3N3
- Molecular Weight : 221.57 g/mol
- CAS Number : 1431720-68-1
- LogP : 2.75 (indicating moderate lipophilicity)
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : Studies have indicated that it may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory responses, potentially through the inhibition of NF-kB signaling.
Biological Activity Data
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound in xenograft models of pancreatic ductal adenocarcinoma (PDAC). The results demonstrated a significant reduction in tumor size without notable hepatotoxicity, indicating a favorable safety profile for further development as a therapeutic agent against PDAC .
Case Study 2: Mechanistic Insights
Research focusing on the compound's mechanism revealed that it inhibits the prenylation of proteins involved in cancer progression. This was particularly evident in multiple myeloma and colorectal cancer models, where treatment led to decreased cell proliferation and increased apoptosis .
Case Study 3: Inflammatory Response Modulation
In vitro studies showed that the compound effectively reduced the production of pro-inflammatory cytokines in human-derived cells. This suggests its potential application in treating inflammatory diseases .
常见问题
Basic: What are the common synthetic routes for 6-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine?
The synthesis typically involves cyclocondensation of hydrazine derivatives with appropriately substituted pyridine precursors. For example:
- General Procedure D (as described in ): Reacting (2,6-dichloro-4-(trifluoromethyl)pyridin-3-yl)methanone derivatives with hydrazine in the presence of DIPEA (N,N-diisopropylethylamine), followed by purification via flash chromatography (silica gel, 0–60% i-Hex-EtOAc gradient). Yields range from 43% to 83%, depending on substituents .
- Alternative methods include introducing the trifluoromethyl group post-cyclization using fluorinating agents, though this requires careful optimization to avoid side reactions .
Basic: How does the trifluoromethyl group influence the compound’s physicochemical and biological properties?
The trifluoromethyl (-CF₃) group enhances lipophilicity (logP) and metabolic stability compared to non-fluorinated analogs. This substituent also increases electron-withdrawing effects, which can modulate binding affinity to biological targets like kinases or enzymes. For instance, in pyrazolo[3,4-b]pyridine derivatives, the -CF₃ group improves cellular potency by 10–100-fold in kinase inhibition assays compared to methyl or bromo analogs .
Advanced: How can researchers optimize reaction yields during synthesis, particularly for low-yielding steps?
Key strategies include:
- Stoichiometric Adjustments : Increasing hydrazine equivalents (e.g., 1.2–1.5 equivalents) to drive cyclization to completion .
- Purification Techniques : Using gradient flash chromatography (e.g., 0–60% i-Hex-EtOAc) to separate regioisomers or byproducts. Reverse-phase HPLC may further enhance purity for sensitive intermediates .
- Catalytic Systems : Palladium-based catalysts (e.g., Pd(dppf)Cl₂·CH₂Cl₂) in Suzuki-Miyaura couplings for functionalization at the 6-position, achieving ~50% yield .
Advanced: How can structural ambiguities (e.g., tautomerism or regioisomerism) be resolved in this compound class?
- X-ray Crystallography : Definitive structural elucidation, as demonstrated for related pyrazolo[3,4-b]pyridines in .
- NMR Analysis : ¹H-¹H NOESY or ¹³C DEPT-135 experiments can distinguish between N(1)H and N(2)H tautomers. For example, coupling constants (J ~8–10 Hz) in aromatic protons often indicate pyridine ring substitution patterns .
- Computational Modeling : DFT calculations to predict stable tautomeric forms and compare with experimental data .
Advanced: What strategies address contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?
- Standardized Assay Conditions : Ensure consistent cell lines (e.g., HCT-116 vs. MDA-MB-231), incubation times, and solvent controls. For example, discrepancies in anticancer IC₅₀ values may arise from differences in serum content during screening .
- Metabolic Stability Testing : Evaluate compound stability in microsomal assays to rule out rapid degradation as a cause of low activity .
- Structural Confirmation : Re-synthesize disputed compounds and validate purity (>95% by HPLC-MS) to exclude batch variability .
Advanced: How can derivatives be designed to enhance selectivity for specific kinase targets (e.g., FGFR1 over VEGFR2)?
- Scaffold Hopping : Replace the pyrazolo[3,4-b]pyridine core with indazole or triazolo-pyridine moieties, which reduced FGFR1 activity by 11-fold in one study .
- Substituent Engineering : Introduce electron-donating groups (e.g., methoxy) at the 6-position to improve FGFR1 binding. Ortho-dichloro substitutions on aryl rings enhanced selectivity by 1200-fold over VEGFR2 .
- H-Bonding Optimization : Retain the N(1)-H group, as methylation abolished activity, suggesting critical interactions with kinase domains .
Advanced: What in silico tools are effective for predicting ADMET properties of this compound?
- Molecular Dynamics Simulations : Assess binding modes to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots.
- QSAR Models : Use descriptors like topological polar surface area (TPSA) and LogD to estimate permeability and solubility. For example, TPSA <70 Ų correlates with better blood-brain barrier penetration .
- DEREK Nexus : Screen for structural alerts (e.g., reactive chloro groups) to prioritize derivatives with lower toxicity risks .
Advanced: How can researchers validate target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stabilization after compound treatment.
- Kinase Profiling Panels : Use platforms like Eurofins KinaseProfiler to assess selectivity across 100+ kinases.
- CRISPR Knockout Models : Generate FGFR1-/VEGFR2- cell lines to isolate compound effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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